![molecular formula C21H19N3O4S B2628910 N-(4-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide CAS No. 1021227-45-1](/img/structure/B2628910.png)
N-(4-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide
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Overview
Description
“N-(4-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide” is a chemical compound that has been studied for its potential applications in various fields . It has been characterized by IR, 1H-NMR and 13C-NMR spectral techniques .
Synthesis Analysis
The synthesis of this compound involves several steps and requires careful optimization of molecular geometry and electronic structure . The synthesis process has been performed using various software packages such as GAUSSIAN 03 . The compound has been synthesized in the presence of C4H10BF3O .
Molecular Structure Analysis
The molecular structure of this compound has been analyzed using various techniques such as FT-IR and NMR spectroscopy . The optimization of molecular geometry and electronic structure was performed using DFT/B3LYP (Becke three-parameter Lee–Yang–Parr) exchange–correlation functional combined with the 6-31G (d,p) basis set .
Chemical Reactions Analysis
The compound has been involved in several chemical reactions, as evidenced by the various analogues synthesized . The compound demonstrated the highest JNK3 inhibition (IC 50 = 9.7 nM), as well as neuroprotective effects against Aβ-induced neuronal cell death .
Physical And Chemical Properties Analysis
The compound is a yellow solid with a yield of 96% . It has been characterized by FT-IR and NMR spectroscopy, which provided information about its physical and chemical properties .
Scientific Research Applications
Antibacterial Agents
The synthesis of N-substituted sulfonamides bearing the benzodioxane moiety was investigated for their antibacterial potential . The compound was synthesized by reacting N-(2,3-dihydrobenzo[b][1,4]dioxin-6-amine) with 4-acetamidobenzene-1-sulfonyl chloride. The resulting N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-acetamidobenzenesulfonamide was further modified to yield N-substituted-N-(2,3-dihydro-[1,4]-benzodioxin-6-yl)-4-acetamidobenzenesulfonamides. These compounds exhibited potent therapeutic potential against various Gram-negative and Gram-positive bacterial strains.
Enzyme Inhibition
The studied compounds were found to exhibit moderate to weak inhibition of cholinesterases and lipoxygenase enzymes . This suggests their potential use in enzyme-targeted therapies.
Anti-Inflammatory and Analgesic Activity
While not directly studied for this compound, the presence of the thiazolidinone ring (similar to the thiazole ring) has been associated with greater anti-inflammatory and analgesic activity . Further exploration in this direction could be valuable.
Mechanism of Action
Future Directions
The compound has shown potential in various applications, including as a JNK3 inhibitor and as an inhibitor of DprE1 . Future research could focus on further optimizing its synthesis and studying its mechanism of action in more detail. Additionally, its potential applications in treating diseases such as Alzheimer’s disease and tuberculosis could be explored further .
properties
IUPAC Name |
N-[4-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-1,3-thiazol-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O4S/c25-19(22-15-6-8-17-18(12-15)28-11-10-27-17)9-7-16-13-29-21(23-16)24-20(26)14-4-2-1-3-5-14/h1-6,8,12-13H,7,9-11H2,(H,22,25)(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBIHYXUSPMIYNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CCC3=CSC(=N3)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-3-oxopropyl)thiazol-2-yl)benzamide |
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